Cas no 2002177-82-2 (Hexane, 6-bromo-1,1-difluoro-3-methyl-)

Hexane, 6-bromo-1,1-difluoro-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-1,1-difluoro-3-methylhexane
- Hexane, 6-bromo-1,1-difluoro-3-methyl-
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- Inchi: 1S/C7H13BrF2/c1-6(3-2-4-8)5-7(9)10/h6-7H,2-5H2,1H3
- InChI Key: ADEOJHUSSRWPGW-UHFFFAOYSA-N
- SMILES: BrCCCC(C)CC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 76
- XLogP3: 3.7
- Topological Polar Surface Area: 0
Hexane, 6-bromo-1,1-difluoro-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678472-0.25g |
6-bromo-1,1-difluoro-3-methylhexane |
2002177-82-2 | 95.0% | 0.25g |
$1104.0 | 2025-03-12 | |
Enamine | EN300-678472-2.5g |
6-bromo-1,1-difluoro-3-methylhexane |
2002177-82-2 | 95.0% | 2.5g |
$2351.0 | 2025-03-12 | |
Enamine | EN300-678472-10.0g |
6-bromo-1,1-difluoro-3-methylhexane |
2002177-82-2 | 95.0% | 10.0g |
$5159.0 | 2025-03-12 | |
Enamine | EN300-678472-0.05g |
6-bromo-1,1-difluoro-3-methylhexane |
2002177-82-2 | 95.0% | 0.05g |
$1008.0 | 2025-03-12 | |
Enamine | EN300-678472-5.0g |
6-bromo-1,1-difluoro-3-methylhexane |
2002177-82-2 | 95.0% | 5.0g |
$3479.0 | 2025-03-12 | |
Enamine | EN300-678472-0.1g |
6-bromo-1,1-difluoro-3-methylhexane |
2002177-82-2 | 95.0% | 0.1g |
$1056.0 | 2025-03-12 | |
Enamine | EN300-678472-1.0g |
6-bromo-1,1-difluoro-3-methylhexane |
2002177-82-2 | 95.0% | 1.0g |
$1200.0 | 2025-03-12 | |
Enamine | EN300-678472-0.5g |
6-bromo-1,1-difluoro-3-methylhexane |
2002177-82-2 | 95.0% | 0.5g |
$1152.0 | 2025-03-12 |
Hexane, 6-bromo-1,1-difluoro-3-methyl- Related Literature
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
Additional information on Hexane, 6-bromo-1,1-difluoro-3-methyl-
Comprehensive Overview of Hexane, 6-bromo-1,1-difluoro-3-methyl- (CAS No. 2002177-82-2)
Hexane, 6-bromo-1,1-difluoro-3-methyl- (CAS No. 2002177-82-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This halogenated derivative of hexane features a bromine atom at the 6-position and difluoromethyl groups at the 1,1-positions, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in pharmaceuticals, agrochemicals, and advanced material science.
The molecular structure of Hexane, 6-bromo-1,1-difluoro-3-methyl- combines the stability of an aliphatic chain with the reactivity introduced by halogen and fluorine substituents. This balance makes it particularly useful in cross-coupling reactions, a topic frequently searched in academic and industrial chemistry circles. The presence of both bromine and fluorine atoms allows for selective functionalization, a feature highly sought after in the development of novel compounds for drug discovery and material engineering.
In the context of current trends, sustainability and green chemistry are dominant themes in scientific discourse. Hexane, 6-bromo-1,1-difluoro-3-methyl- aligns with these trends as researchers investigate its role in atom-economical reactions and catalytic processes. These keywords are frequently queried in relation to environmentally friendly synthetic methods. The compound's potential to reduce waste and improve yield efficiency makes it a subject of ongoing research in sustainable chemistry initiatives.
The pharmaceutical industry shows particular interest in fluorinated compounds like Hexane, 6-bromo-1,1-difluoro-3-methyl-, as evidenced by the growing number of patent applications and publications. Fluorination is known to enhance the bioavailability and metabolic stability of drug candidates, explaining why searches for "fluorinated pharmaceutical intermediates" have seen a steady increase. This compound's structural features make it a promising building block for proteolysis targeting chimeras (PROTACs) and other targeted drug delivery systems, topics currently trending in medicinal chemistry.
From a material science perspective, the incorporation of both bromine and fluorine in Hexane, 6-bromo-1,1-difluoro-3-methyl- offers unique opportunities for developing advanced polymers with tailored properties. Researchers investigating "halogenated polymer precursors" or "fluorine-containing materials" often encounter this compound in literature. Its potential applications range from creating high-performance coatings to specialty adhesives, addressing current market demands for materials with enhanced durability and chemical resistance.
The analytical characterization of Hexane, 6-bromo-1,1-difluoro-3-methyl- typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, both frequently searched analytical methods. The distinct signals produced by the bromine and fluorine atoms provide clear fingerprints for quality control and structural verification, crucial aspects for industries requiring high-purity intermediates. Recent publications have focused on developing more efficient chromatographic separation methods for similar compounds, reflecting the ongoing optimization in production processes.
In the context of industrial applications, Hexane, 6-bromo-1,1-difluoro-3-methyl- serves as a versatile intermediate for various transformations. The bromine moiety allows for subsequent nucleophilic substitutions, while the fluorine atoms contribute to the compound's overall stability. This dual functionality makes it valuable for synthesizing complex molecules, particularly in the development of liquid crystal materials and electronic chemicals, areas experiencing growing interest due to advancements in display technologies and semiconductor manufacturing.
Safety considerations for handling Hexane, 6-bromo-1,1-difluoro-3-methyl- follow standard protocols for halogenated compounds, with particular attention to proper ventilation and personal protective equipment. While not classified as hazardous under normal conditions, proper storage away from strong oxidizers is recommended. These handling precautions align with general laboratory safety practices that are increasingly emphasized in chemical education and industrial training programs.
The commercial availability of Hexane, 6-bromo-1,1-difluoro-3-methyl- has improved in recent years, with several specialty chemical suppliers listing it in their catalogs. This increased accessibility has facilitated research into its applications, particularly in academic settings investigating structure-activity relationships and molecular design principles. The compound's growing presence in scientific literature suggests it will continue to be an important tool in synthetic chemistry for the foreseeable future.
Looking ahead, the potential of Hexane, 6-bromo-1,1-difluoro-3-methyl- in emerging fields such as bioorthogonal chemistry and click chemistry applications is being explored. These cutting-edge research areas, which frequently appear in scientific search trends, could benefit from the compound's unique reactivity profile. As synthetic methodologies continue to evolve, this versatile building block is likely to find new applications in both established and novel chemical processes.
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